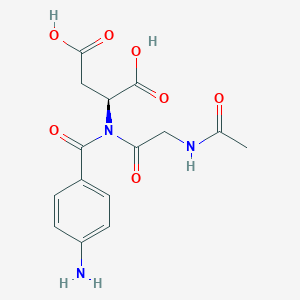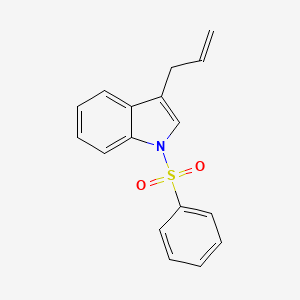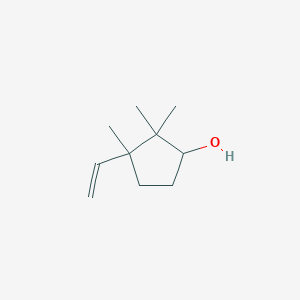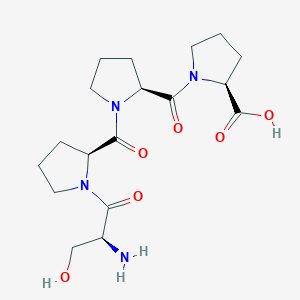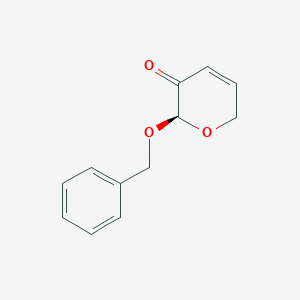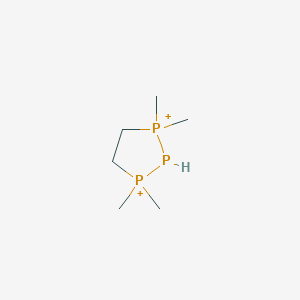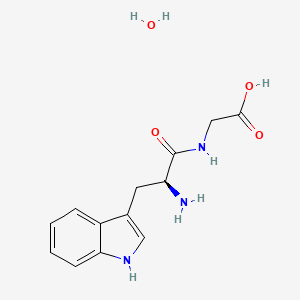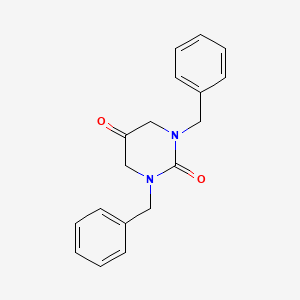
1,3-Dibenzyltetrahydropyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyltetrahydropyrimidine-2,5-dione is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with benzyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibenzyltetrahydropyrimidine-2,5-dione can be synthesized through a multi-step process involving the condensation of benzylamine with urea, followed by cyclization and oxidation reactions. The general synthetic route involves the following steps:
Condensation: Benzylamine reacts with urea under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring.
Oxidation: The final step involves oxidation to introduce the carbonyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyltetrahydropyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the tetrahydropyrimidine ring.
Substitution: The benzyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can have different functional groups attached to the benzyl positions or the tetrahydropyrimidine ring.
Aplicaciones Científicas De Investigación
1,3-Dibenzyltetrahydropyrimidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyltetrahydropyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways.
Comparación Con Compuestos Similares
1,3-Dibenzyltetrahydropyrimidine-2,5-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydropyrimidine ring but with different substituents.
2,5-Diphenyl-1,3-oxazoline: This compound features a similar ring structure but with an oxazoline ring instead of a tetrahydropyrimidine ring.
1,3-Dibenzyl-6-azauracil: This compound has a similar benzyl substitution pattern but with a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
245679-89-4 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1,3-dibenzyl-1,3-diazinane-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)18(22)20(14-17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
PTNJVDZPDWVGFX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


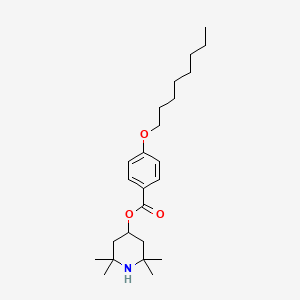
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

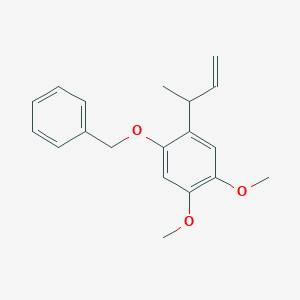
methylene]-](/img/structure/B14254214.png)
